molecular formula C10H18N4O B13195829 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane

1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane

Cat. No.: B13195829
M. Wt: 210.28 g/mol
InChI Key: PTFRHAMKQKTEMK-UHFFFAOYSA-N
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Description

1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane is a heterocyclic compound that features both an oxadiazole and a diazepane ring The oxadiazole ring is known for its diverse biological activities, while the diazepane ring is a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane typically involves the formation of the oxadiazole ring followed by its attachment to the diazepane ring. One common method involves the cyclization of an appropriate hydrazide with an aldehyde to form the oxadiazole ring. This is followed by nucleophilic substitution reactions to introduce the diazepane moiety .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce reduced diazepane derivatives .

Scientific Research Applications

1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The diazepane ring may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

3-(1,4-diazepan-1-ylmethyl)-5-ethyl-1,2,4-oxadiazole

InChI

InChI=1S/C10H18N4O/c1-2-10-12-9(13-15-10)8-14-6-3-4-11-5-7-14/h11H,2-8H2,1H3

InChI Key

PTFRHAMKQKTEMK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)CN2CCCNCC2

Origin of Product

United States

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